molecular formula C20H24Cl2N2O4S B2733051 1-(3,4-Dichlorophenyl)-4-(2,5-diethoxybenzenesulfonyl)piperazine CAS No. 681852-85-7

1-(3,4-Dichlorophenyl)-4-(2,5-diethoxybenzenesulfonyl)piperazine

Cat. No. B2733051
CAS RN: 681852-85-7
M. Wt: 459.38
InChI Key: OFFVMGZLJZEHAX-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-4-(2,5-diethoxybenzenesulfonyl)piperazine, commonly known as DCPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCPP is a piperazine derivative that has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

DCPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. DCPP has been shown to have an affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of anxiety, depression, and other neurological disorders. DCPP has also been studied for its potential use as a PET imaging agent for the 5-HT1A receptor.

Mechanism of Action

DCPP acts as a partial agonist at the 5-HT1A receptor, which results in the modulation of various neurotransmitters, including serotonin, dopamine, and norepinephrine. DCPP has been shown to increase the release of these neurotransmitters in certain brain regions, which can result in the modulation of anxiety and depression-related behaviors.
Biochemical and Physiological Effects:
DCPP has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of anxiety and depression-related behaviors, and the potential use as a PET imaging agent for the 5-HT1A receptor. DCPP has also been shown to have potential antipsychotic and anticonvulsant properties.

Advantages and Limitations for Lab Experiments

DCPP has various advantages for lab experiments, including its high affinity for the 5-HT1A receptor and its potential use as a PET imaging agent. However, DCPP also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

For research on DCPP include the development of new synthesis methods, the investigation of its potential use as a PET imaging agent, and the determination of its safety and efficacy for use in humans. Additionally, further studies are needed to determine the potential therapeutic applications of DCPP for the treatment of neurological disorders such as anxiety and depression.

Synthesis Methods

DCPP can be synthesized through various methods, including the reaction of 1-(3,4-Dichlorophenyl)piperazine with 2,5-diethoxybenzenesulfonyl chloride in the presence of a base. The reaction results in the formation of DCPP, which can be purified through column chromatography. Another method of synthesis involves the reaction of 1-(3,4-Dichlorophenyl)piperazine with 2,5-diethoxybenzenesulfonyl isocyanate in the presence of a base.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-4-(2,5-diethoxyphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24Cl2N2O4S/c1-3-27-16-6-8-19(28-4-2)20(14-16)29(25,26)24-11-9-23(10-12-24)15-5-7-17(21)18(22)13-15/h5-8,13-14H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFVMGZLJZEHAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)-4-(2,5-diethoxybenzenesulfonyl)piperazine

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